2-Cyanoethyltrimethylsilane
Overview
Description
2-Cyanoethyltrimethylsilane is a chemical compound that is not directly mentioned in the provided papers. However, related compounds such as 2-cyanoethyldimethyl(diethyl)aminosilane (CEDMSDEA) and cyanotrimethylsilane have been synthesized and studied for their applications in gas chromatography and as reagents for introducing cyanide functionality into other molecules . These compounds are part of the broader family of organosilicon compounds, which are known for their utility in various chemical reactions and processes due to the unique properties imparted by the silicon atoms within their structures.
Synthesis Analysis
The synthesis of related compounds such as CEDMSDEA involves reacting specific groups like carboxyl, phenolic, and secondary hydroxyl groups with the silylating agent to form derivatives that are detectable using nitrogen-phosphorus detection in gas chromatography . Cyanotrimethylsilane, another related compound, can be synthesized through the direct trimethylsilylation of hydrogen cyanide with trimethylchlorosilane and hexamethyldisilazane in a solvent-free reaction, yielding a high purity product without the need for distillation .
Molecular Structure Analysis
The molecular structure of organosilicon compounds can be quite complex, as evidenced by the crystal structure determination of 2-[3,4,5,6-tetrakis(trimethylsilyl)-1-cyclohexen-1-yl]heptamethyltrisilane, which features a tetrasubstituted cyclohexene ring vinylic to the trisilane moiety . The average Si-Si and Si-C bond distances provide insight into the molecular geometry and stability of such compounds.
Chemical Reactions Analysis
Organosilicon compounds like cyanotrimethylsilane can react with various functional groups. For instance, it adds to α,β-unsaturated ketones under the catalytic action of Lewis acids, leading to β-cyano ketones upon hydrolysis . It also reacts with acetals and orthoesters to afford alkoxy- and dialkoxyalkanenitriles, and with O-protected β-D-ribofuranoses to give β-D-ribofuranosyl cyanide . The reactivity of these compounds can be quite selective and is often used to introduce functional groups into target molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of organosilicon compounds are influenced by the silicon-containing groups attached to the carbon framework. For example, the derivatives formed by CEDMSDEA have similar chromatographic properties to other silyl derivatives but with longer retention times than trimethylsilyl analogues . The mass spectral fragmentation patterns of these derivatives are also noteworthy for their detection by selected ion monitoring in mass spectrometry . The crystallographic data of related compounds provide additional information on their density and molecular dimensions, which are crucial for understanding their behavior in various environments .
Scientific Research Applications
Summary of the Application
2-Cyanoethyltrimethylsilane is used in the field of chemistry, particularly in reactions involving free radicals . It exhibits high reactivity in these types of reactions, demonstrating the existence of the σπ captodative effect .
Results or Outcomes
The outcomes of these reactions demonstrate the high reactivity of 2-Cyanoethyltrimethylsilane in free-radical reactions . This suggests that it could be a valuable compound in studies and applications involving these types of chemical reactions.
Application in Nanotechnology
Summary of the Application
Functionalized silica nanoparticles (SiO2 NPs) have attracted great attention due to their promising distinctive, versatile, and privileged physiochemical characteristics . 2-Cyanoethyltrimethylsilane could potentially be used to functionalize these nanoparticles, enhancing their properties and expanding their applications.
Results or Outcomes
The outcomes of these applications demonstrate the potential of functionalized silica nanoparticles in various fields, including advanced catalysis, drug-delivery, biomedical applications, environmental remediation applications, and wastewater treatment .
Application in Catalysis
Summary of the Application
Single-atom catalysts have been widely used in various catalytic reactions . Due to their excellent performance properties such as strong activity and high selectivity, the exploration of the application of single-atom catalysts and elucidating their reaction mechanism has become a hot area of research . 2-Cyanoethyltrimethylsilane could potentially be used in the development of these catalysts.
Results or Outcomes
The outcomes of these applications demonstrate the potential of single-atom catalysts in various catalytic reactions . This suggests that 2-Cyanoethyltrimethylsilane could be a valuable compound in studies and applications involving these types of catalytic reactions.
Safety And Hazards
properties
IUPAC Name |
3-trimethylsilylpropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NSi/c1-8(2,3)6-4-5-7/h4,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKDJOGCLKUPILB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50499607 | |
Record name | 3-(Trimethylsilyl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50499607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyanoethyltrimethylsilane | |
CAS RN |
18151-32-1 | |
Record name | 3-(Trimethylsilyl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50499607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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